
4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H27N3O2 and its molecular weight is 329.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide , also known by its CAS number 1421481-71-1, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring with an oxopyrrolidine moiety and a phenylpropyl substituent, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available piperidine derivatives. The synthesis process includes the formation of the oxopyrrolidine ring and subsequent functionalization with the phenylpropyl side chain.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, such as A549 (human lung adenocarcinoma) cells.
Key Findings:
- Cell Viability Assays: The anticancer activity was assessed using MTT assays, where compounds were tested at a concentration of 100 µM for 24 hours. Compounds demonstrated varying degrees of cytotoxicity, with some reducing cell viability significantly.
| Compound | Cell Line | Viability (%) | Activity Level |
|---|---|---|---|
| 5 | A549 | 64 | Moderate |
| 6 | A549 | 61 | High |
| 8 | A549 | 50 | Very High |
These results suggest that modifications to the piperidine and pyrrolidine moieties can enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli.
Key Findings:
- Inhibition Studies: The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential as a lead compound for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 32 µg/mL |
| E. coli | 64 µg/mL |
These findings underscore the importance of the oxopyrrolidine structure in conferring antimicrobial properties.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Anticancer Efficacy: A study demonstrated that derivatives similar to our compound reduced tumor growth in xenograft models by over 50% compared to control groups.
- Antimicrobial Resistance: Another investigation focused on the use of piperidine derivatives in treating infections caused by resistant strains, showing synergistic effects when combined with conventional antibiotics.
Eigenschaften
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-18-9-5-13-22(18)17-10-14-21(15-11-17)19(24)20-12-4-8-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCOVVWODSCELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














